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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)-1H-pyrrole
CAS No.: 188953-77-7
Cat. No.: B068973

Get Quote

Executive Summary: The Methoxyphenyl
Pharmacophore

The methoxyphenyl-substituted pyrrole scaffold represents a privileged structure in medicinal
chemistry, exhibiting a "chameleon-like" ability to target distinct biological pathways based on
the precise positioning and density of methoxy (-OCHs) substituents. This guide objectively
analyzes the Structure-Activity Relationship (SAR) of these compounds, specifically contrasting
their efficacy as tubulin polymerization inhibitors (anticancer), antimicrobial agents, and
neuroprotective COX-2 inhibitors.

Key Technical Insight: The electronic donation of the methoxy group, combined with its
lipophilic bulk, allows these pyrroles to mimic the B-ring of colchicine or the trimethoxyphenyl
moiety of combretastatin A-4 (CA-4), making them potent antimitotic agents. However, subtle
shifts in substitution (e.g., para-methoxy vs. meta-methoxy) can drastically alter selectivity from
cytoskeletal targets to microbial enzymes like InhA.
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Chemical Space & Synthesis Workflows

To understand the SAR, one must control the synthesis. The most robust method for
generating diversity in this scaffold is the Paal-Knorr condensation or modified Hantzsch
synthesis.

Comparative Synthesis Workflow

The following diagram illustrates the critical decision nodes in synthesizing these derivatives to

maximize biological activity.

4-Methoxyaniline
Route A: N-Functionalization (Target: N-Aryl Pyrroles)
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Figure 1: Decision tree for synthesizing N-aryl vs. C-aryl methoxyphenyl pyrroles. Route A
typically yields tubulin inhibitors; Route B is preferred for COX-2 inhibitors.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
(High Yield)

Based on protocols optimized in recent literature [1, 7].

e Reagents: Mix 2,5-dimethoxytetrahydrofuran (1.0 eq) and the specific methoxy-substituted
aniline (e.g., 3,4,5-trimethoxyaniline) (1.0 eq) in glacial acetic acid.

e Activation: Irradiate in a microwave reactor at 150 W, 80 °C for 15 minutes. (Conventional
heating requires 2—4 hours reflux).

o Work-up: Pour reaction mixture into ice-cold water. Neutralize with 10% NaHCOs.

 Purification: Filter the precipitate and recrystallize from ethanol.
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 Validation: Confirm structure via *H NMR (Look for pyrrole protons at & 6.0-7.0 ppm and
methoxy singlets at & 3.7-3.9 ppm).

SAR Analysis: Anticancer (Tubulin Targeting)[1]

The most significant application of methoxyphenyl pyrroles is in oncology, where they function
as Microtubule Destabilizing Agents (MDAS). The SAR here is rigid and strictly defined by the
"Colchicine Binding Site" requirements.

Mechanism of Action

These compounds bind to the B-subunit of tubulin at the interface with the a-subunit, preventing
the polymerization of microtubules required for mitotic spindle formation. This leads to cell cycle
arrest at the G2/M phase and subsequent apoptosis.

Critical SAR Rules (Anticancer)

e The Trimethoxy Requirement: A 3,4,5-trimethoxyphenyl moiety at the N1 or C4 position is
essential for maximal potency. This mimics the A-ring of Colchicine and the A-ring of
Combretastatin A-4.

e The Hydroxy-Methoxy Synergy: Replacing a methoxy group with a hydroxy group (e.g., 3-
hydroxy-4-methoxyphenyl) often enhances potency by facilitating hydrogen bonding with
residues like Val238 or Cys241 in the tubulin pocket [2, 3].

» Steric Bulk: Bulky substituents (e.g., aroyl groups) at the C3 position of the pyrrole stabilize
the molecular conformation, locking it into a bioactive pose.

Comparative Efficacy Data

Table 1: Antiproliferative activity (ICso in uM) of key methoxyphenyl pyrrole derivatives against
human cancer cell lines.
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Compound Structure ICs0 (MCF-
Target ICs0 (HeLa) Ref
ID Feature 7)

Control
CA-4 (Combretasta  Tubulin 0.003 0.004 [2]
tin)

1-(3-amino-4-
Comp 22 methoxyphen  Tubulin 0.016 0.030 2]
yh)

4-(3,4,5-
Comp 3f trimethoxyph Tubulin/Gen 8.2 18.7 [3]
enyl)

4-(4-
Comp 30 methoxyphen  Tubulin/Gen 11.9 >20 [3]
ylh)

3,4,5-
Comp 4b trimethoxy- Tubulin N/A 0.04 (Gl%)* [4]

thiazole-pyr

*Gl1% indicates growth inhibition percentage at 10 yM, not IC50.

Analysis: Compound 22 demonstrates that an amino/methoxy combination on the phenyl ring
(mimicking the pharmacophore of established MDAS) yields nanomolar potency, rivaling the
clinical standard CA-4. Removing the methoxy density (Comp 30) results in a 1000-fold loss of
activity.
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Pyrrole Scaffold
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Figure 2: SAR Map for Tubulin Inhibition. The N1-trimethoxyphenyl motif is the primary driver of
potency.

SAR Analysis: Antimicrobial & Antitubercular

When the target shifts from human tubulin to bacterial enzymes (e.g., InhA in M. tuberculosis),
the optimal substitution pattern changes.

Key Differences

» Mono-substitution Preference: Unlike anticancer agents which favor trimethoxy patterns,
potent antimicrobial pyrroles often feature a single 4-methoxyphenyl group.

» Hybridization: Fusing the pyrrole to a pyrimidine or thiazole ring significantly enhances
antibacterial activity by mimicking purine bases.

Experimental Data: Antitubercular Activity

Recent studies on pyrrole-fused pyrimidines targeting the InhA enzyme (essential for mycolic
acid synthesis) highlight the following:

o Compound 4g: A pyrrole-fused pyrimidine with a 4-methoxyphenyl group.
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o MIC: 0.78 pg/mL against M. tuberculosis H37Rv [5].[1]
o Potency: Superior to standard drug Isoniazid in resistant strains.

o Mechanism: The methoxy group provides a specific hydrogen bond acceptor capability in
the InhA binding pocket that unsubstituted analogs lack.

Protocol 2: Tubulin Polymerization Assay (Validation)

To distinguish anticancer mechanisms from general toxicity.

Preparation: Use purified bovine brain tubulin (lyophilized). Resuspend in ice-cold G-PEM
buffer (80 mM PIPES, 2 mM MgClz, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

e Incubation: Add test compound (dissolved in DMSO) to tubulin solution (final conc. 10 uM) in
a 96-well plate. Keep DMSO < 1%.

o Measurement: Transfer to a spectrophotometer heated to 37 °C. Measure absorbance at
340 nm every 30 seconds for 60 minutes.

e Analysis: Polymerization manifests as an increase in absorbance (turbidity). An effective
inhibitor (like Compound 22) will show a flat line (suppressed Vmax) compared to the vehicle
control.

SAR Analysis: Neuroprotection & Anti-inflammatory

In the context of neuroprotection (Parkinson's models) and inflammation, 1,5-diarylpyrroles are
the dominant scaffold.

o COX-2 Selectivity: The 4-methoxyphenyl group at the N1 position serves as a COX-2
pharmacophore.

e Compound B (1.10): 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole.
o Activity: Prevents 6-OHDA induced neurotoxicity in PC12 cells.

o Mechanism: Suppression of the COX-2/PGE2 pathway and inhibition of lipid peroxidation
[6].
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o SAR Insight: The para-methoxy group is critical for antioxidant capacity (radical
scavenging), which protects neurons from oxidative stress.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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